(R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

Description

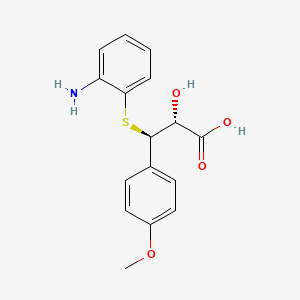

The compound “(R-(R,R))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid” is a stereochemically complex molecule featuring a lactic acid backbone substituted with two arylthio groups: an o-aminophenylthio moiety and a p-methoxyphenyl group.

Properties

IUPAC Name |

3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWPNQLSKDWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866091 | |

| Record name | 3-[(2-Aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42399-55-3 | |

| Record name | (R*,R*)-(1)-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(±)-3-[(o-aminophenyl)thio]-3-(p-methoxyphenyl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the o-aminophenylthiol and p-methoxyphenylacetic acid derivatives. These intermediates are then subjected to a series of reactions, including thiol-ene coupling and subsequent oxidation, to form the desired product. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol, under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine for electrophilic substitution, and sodium amide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key motifs with several pharmacologically active agents:

Table 1: Structural Comparison of Thioether-Containing Compounds

Key Observations:

- Thioether Linkage : Present in all compounds, this group influences solubility and metabolic stability. For example, Montelukast’s thio-methyl group enhances binding to leukotriene receptors , while imipenem’s thioethyl moiety contributes to β-lactamase resistance .

- Aromatic Substitutents: The target compound’s o-aminophenyl and p-methoxyphenyl groups contrast with Montelukast’s quinolinyl and ethenyl phenyl moieties, suggesting divergent receptor affinities.

- Stereochemistry : The (R) configuration in the target compound parallels imipenem’s stereospecificity, where precise configurations (e.g., [5R,6S]) are critical for antibiotic activity .

Pharmacological and Physicochemical Properties

Key Insights:

- Lipophilicity : The target compound’s moderate logP (vs. Montelukast’s high logP) may balance membrane permeability and solubility, optimizing bioavailability.

- Metabolism : Unlike imipenem, which undergoes rapid renal clearance, the target’s stable thioether and aryl groups may prolong half-life .

- Fluorinated vs. Non-Fluorinated: Perfluorinated analogs () exhibit extreme hydrophobicity and environmental persistence, whereas the target’s non-fluorinated structure likely reduces toxicity .

Stereochemical Considerations

The (R) configuration in the target compound’s lactic acid backbone mirrors the stereochemical precision required in imipenem ([5R,6S]) and Montelukast ([R-(E)]) for target engagement . For example:

- Imipenem’s [5R,6S] configuration ensures binding to penicillin-binding proteins (PBPs), a mechanism absent in stereoisomers .

- Montelukast’s [R-(E)] geometry optimizes leukotriene receptor antagonism .

This underscores the necessity of stereochemical characterization for the target compound to predict its pharmacological profile accurately.

Biological Activity

(R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 319.38 g/mol. The stereochemistry of the compound is significant as it influences its biological interactions. The structure includes a thioether linkage and aromatic substituents, which may enhance its pharmacological properties.

Computational studies have indicated that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The presence of the thioether group suggests potential antioxidant activity, while the aromatic rings may facilitate interactions with specific receptors or enzymes.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit notable biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group; mGluR5 antagonist | Anticancer properties |

| Thioctic Acid | Contains a thioether; involved in mitochondrial function | Antioxidant activity |

| N-Acetylcysteine | Contains a thiol group; used for detoxification | Antioxidant and mucolytic effects |

These compounds provide insights into the potential activity of this compound, suggesting that it may possess similar or enhanced therapeutic properties due to its unique combination of functional groups.

Anticancer Potential

In one study, derivatives of lactic acid were evaluated for their anticancer properties. The results indicated that modifications at the aromatic positions could significantly enhance cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another research avenue explored the anti-inflammatory potential of compounds with similar structures. These studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines and reduce inflammation in vitro. Given the structural characteristics of this compound, it is hypothesized that it may exhibit comparable anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Thioether Formation : Utilizing thiol and alkyl halides under controlled conditions to form the thioether linkage.

- Chiral Resolution : Employing chiral catalysts or reagents to ensure the desired stereochemistry at the lactic acid center.

- Aromatic Substitution : Modifying the aromatic rings through electrophilic substitution reactions to introduce functional groups that enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.